Azul básico 7

Descripción general

Descripción

Basic Blue 7, also known as C.I. 42095, is a synthetic dye used in a variety of applications, ranging from medical diagnostics to industrial processes. It is a bright blue dye that has a wide range of uses, from colorimetric assays to optical imaging. In addition to its many uses, it also has several advantages that make it an attractive option for research and laboratory experiments.

Aplicaciones Científicas De Investigación

Propiedades ópticas no lineales

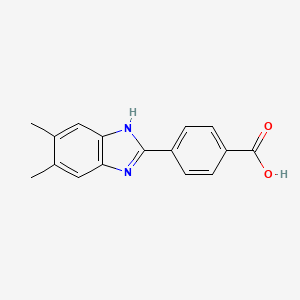

El Azul básico 7 ha sido estudiado por sus propiedades ópticas no lineales de tercer orden (NLO), que son significativas para diversas aplicaciones de dispositivos optoelectrónicos y fotónicos. El alto grado de deslocalización de electrones π, la polarizabilidad molecular y la estabilidad química contribuyen a sus características NLO. Estas propiedades son esenciales para las redes de comunicación óptica de alta velocidad, la computación óptica y los dispositivos de procesamiento de datos {svg_1}.

Cuantificación de biotensioactivos

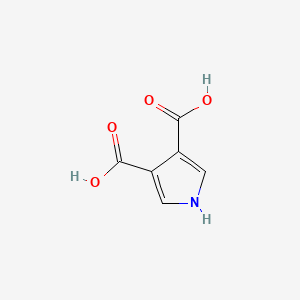

Victoria Pure Blue BO se utiliza en un ensayo novedoso para la cuantificación de biotensioactivos en sobrenadantes de cultivos microbianos. Esta evaluación colorimétrica no requiere procedimientos de extracción o concentración, lo que la convierte en un método eficiente para la detección de alto rendimiento de cepas microbianas productoras de biotensioactivos {svg_2}.

Reactivo de emparejamiento iónico

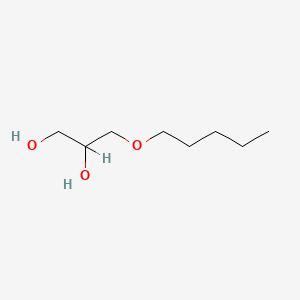

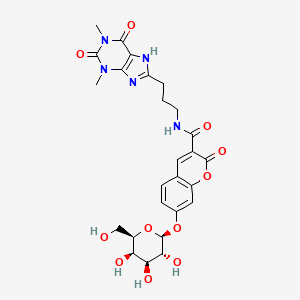

El colorante sirve como reactivo de emparejamiento iónico en química analítica. Se utiliza en la determinación de molibdeno (VI) en muestras de alimentos y bebidas, así como especies de antimonio inorgánico en muestras biológicas, utilizando espectrometría de absorción atómica de llama (FAAS) {svg_3} {svg_4}.

Aplicaciones de tinción industrial

El this compound se emplea en la fabricación de aceite para bolígrafos, papel carbón y papel encerado. También se utiliza para teñir bambú, madera, algodón, acrílico y seda. Esta versatilidad lo convierte en un colorante valioso en diversas aplicaciones industriales {svg_5}.

Tinción biológica

En la investigación biológica, Victoria Pure Blue BO se utiliza para teñir muestras bacterianas y de tejido. Esta aplicación es crucial para visualizar e identificar componentes celulares bajo un microscopio {svg_6}.

Fabricación de lacas de colores

El colorante se utiliza para crear lacas de colores, que son pigmentos que consisten en un colorante absorbido en un sustrato o mordiente. Estas lacas de colores se utilizan en diversas industrias, incluyendo materiales artísticos y cosméticos {svg_7}.

Industria papelera

Se utiliza ampliamente para colorear productos de papel, contribuyendo a las cualidades estéticas y funcionales de los productos de papel {svg_8}.

Producción de tinta azul

El compuesto es un ingrediente clave en la producción de tinta azul, que se utiliza en instrumentos de escritura y procesos de impresión {svg_9}.

Safety and Hazards

Like many synthetic dyes, Basic Blue 7 has the potential to cause skin sensitivities or allergic reactions in some individuals . Sensitive skin consumers should perform patch tests before using products containing this ingredient, or consider avoiding such products altogether . Beyond skin sensitivities and allergies, there are concerns regarding the general safety of synthetic dyes like Basic Blue 7 . These dyes may have varying levels of toxicity and could potentially pose risks with long-term exposure .

Mecanismo De Acción

Target of Action

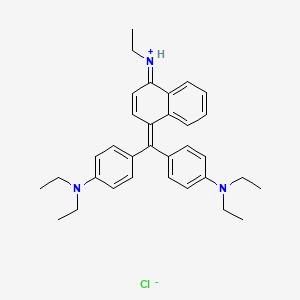

Basic Blue 7, also known as Victoria Pure Blue BO, is a cationic dye belonging to the triarylmethane family . It is primarily used as a dye for anionic substrates like wool, silk, nylon, and acrylics where bright dying is required . It is also used for staining in microscopy, particularly for staining mitochondria . In the context of biosurfactants, it has been used as an ion pairing reagent .

Mode of Action

The interaction of Basic Blue 7 with its targets is primarily due to its cationic nature and large conjugated systems . In the case of biosurfactants, it allows colorimetric assessment directly in culture supernatants . For staining purposes, it binds to the negatively charged components of the cell, such as DNA, enabling visualization .

Biochemical Pathways

It has been used in the detection and quantification of biosurfactants in microbial culture supernatants . This suggests that it may interact with the biochemical pathways involved in the production of these biosurfactants.

Result of Action

The primary result of Basic Blue 7’s action is the staining of anionic substrates, enabling their visualization . In the context of biosurfactants, it allows for the colorimetric assessment of these compounds in culture supernatants .

Propiedades

IUPAC Name |

[4-[bis[4-(diethylamino)phenyl]methylidene]naphthalen-1-ylidene]-ethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N3.ClH/c1-6-34-32-24-23-31(29-13-11-12-14-30(29)32)33(25-15-19-27(20-16-25)35(7-2)8-3)26-17-21-28(22-18-26)36(9-4)10-5;/h11-24H,6-10H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVRRJSRRSGUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[NH+]=C1C=CC(=C(C2=CC=C(C=C2)N(CC)CC)C3=CC=C(C=C3)N(CC)CC)C4=CC=CC=C14.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5038888 | |

| Record name | Basic Blue 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2390-60-5 | |

| Record name | Basic Blue 7 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2390-60-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Basic Blue 7 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002390605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic blue 7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51534 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanaminium, N-[4-[[4-(diethylamino)phenyl][4-(ethylamino)-1-naphthalenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Basic Blue 7 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5038888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [4-[4-(diethylamino)-α-[4-(ethylamino)-1-naphthyl]benzylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC BLUE 7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30F6F48H95 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-fluorophenyl)-5-(2-furanylmethyl)-3-(6-oxo-1-cyclohexa-2,4-dienylidene)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1207714.png)

![Phenyl-[4-(4-vinyl-phenyl)-thiazol-2-yl]-amine](/img/structure/B1207716.png)

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)

![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)